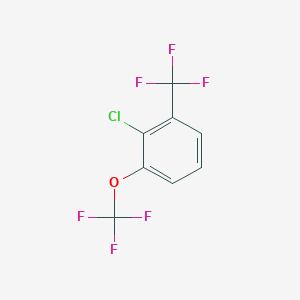

2-Chloro-1-(trifluoromethoxy)-3-(trifluoromethyl)benzene

Übersicht

Beschreibung

2-Chloro-1-(trifluoromethoxy)-3-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of chlorine, trifluoromethoxy, and trifluoromethyl groups attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(trifluoromethoxy)-3-(trifluoromethyl)benzene typically involves the introduction of trifluoromethoxy and trifluoromethyl groups onto a chlorobenzene derivative. One common method involves the reaction of 2-chlorobenzotrifluoride with trifluoromethanol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-1-(trifluoromethoxy)-3-(trifluoromethyl)benzene undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Oxidation Reactions: The trifluoromethoxy and trifluoromethyl groups can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: The aromatic ring can be reduced under catalytic hydrogenation conditions to form cyclohexane derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions can be employed.

Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas are used for hydrogenation reactions.

Major Products Formed

Substitution: Formation of substituted benzene derivatives with various functional groups replacing the chlorine atom.

Oxidation: Formation of trifluoromethoxybenzoic acid or trifluoromethylbenzoic acid.

Reduction: Formation of cyclohexane derivatives with trifluoromethoxy and trifluoromethyl groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Fluorinated Compounds in Pharmaceuticals

Fluorine atoms are increasingly incorporated into pharmaceuticals to enhance bioactivity and metabolic stability. Approximately 25% of small-molecule drugs currently on the market contain fluorine, and this trend is expected to grow . The trifluoromethoxy group present in 2-Chloro-1-(trifluoromethoxy)-3-(trifluoromethyl)benzene contributes to the compound's potential as a bioisostere, which can improve the pharmacokinetic properties of drug candidates.

Case Study: Anticancer Agents

The trifluoromethyl group is a significant moiety found in several anticancer drugs. For instance, compounds similar to this compound have been studied for their potential in developing new anticancer therapies, such as those targeting specific cancer pathways . Research highlights that incorporating trifluoromethyl groups can enhance the potency of these drugs by improving their interaction with biological targets.

Agrochemicals

Enhancement of Agricultural Chemicals

Fluorinated compounds have shown improved efficacy as agrochemicals due to their altered physicochemical properties, such as increased lipophilicity and metabolic stability . The application of this compound in this area could lead to the development of more effective herbicides and pesticides that are less prone to degradation in the environment.

Statistical Analysis of Fluorination Trends

Recent studies indicate that fluorinated agrochemicals are becoming prevalent in modern agricultural practices. The incorporation of fluorine allows for fine-tuning of active ingredients, which can lead to better crop protection strategies while minimizing environmental impact .

Material Science

Development of Advanced Materials

The unique properties of fluorinated compounds make them suitable for various applications in material science. For example, polymers containing fluorinated units exhibit enhanced thermal stability and chemical resistance, making them ideal for use in harsh environments .

Case Study: Photovoltaic Cells

Research has demonstrated that incorporating fluorinated polymers into photovoltaic cells can improve their efficiency. The use of fluorinated materials enhances hole mobility within the cells, leading to better performance overall . This application underscores the versatility of compounds like this compound in advancing renewable energy technologies.

Summary Table of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Medicinal Chemistry | Enhances bioactivity and stability in drugs | Anticancer agents |

| Agrochemicals | Improves efficacy and stability of pesticides/herbicides | Fluorinated agrochemical trends |

| Material Science | Utilized in advanced materials with enhanced properties | Photovoltaic cells |

Wirkmechanismus

The mechanism of action of 2-Chloro-1-(trifluoromethoxy)-3-(trifluoromethyl)benzene depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various chemical transformations. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Chloro-1-ethyl-4-(trifluoromethoxy)benzene

- 2-Chloro-1-(methoxymethoxy)-4-(trifluoromethoxy)benzene

- 2-Chloro-1-(cyclopropylmethoxy)-4-(trifluoromethoxy)benzene

Uniqueness

2-Chloro-1-(trifluoromethoxy)-3-(trifluoromethyl)benzene is unique due to the simultaneous presence of both trifluoromethoxy and trifluoromethyl groups on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in organic synthesis and material science.

Biologische Aktivität

2-Chloro-1-(trifluoromethoxy)-3-(trifluoromethyl)benzene, with the CAS number 1417567-68-0, is an aromatic compound notable for its trifluoromethoxy and trifluoromethyl substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug discovery.

The molecular formula of this compound is , with a molecular weight of approximately 264.55 g/mol. Its structure includes a benzene ring substituted with chlorine and two trifluorinated groups, which significantly influence its reactivity and biological properties .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl and trifluoromethoxy groups enhance lipophilicity, potentially improving membrane permeability and bioavailability. These characteristics make it a candidate for further exploration in pharmacological applications, particularly in the development of new therapeutic agents .

Antiparasitic Activity

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit promising antiparasitic properties. For instance, derivatives similar to this compound have shown efficacy against Plasmodium falciparum, the causative agent of malaria. In vitro assays demonstrated that certain analogs achieved low EC50 values, indicating potent activity against asexual blood-stage parasites .

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. For example, studies measuring growth inhibition in HepG2 cells (a liver cancer cell line) reported significant cytotoxicity at concentrations as low as 0.048 μM. This suggests that the compound may possess anti-cancer properties worth investigating further .

Table 1: Biological Activity Data

| Compound | Target | EC50 (μM) | Reference |

|---|---|---|---|

| This compound | P. falciparum | 0.019 | |

| Analog A | HepG2 Cells | 0.048 | |

| Analog B | HepG2 Cells | 0.010 |

These findings illustrate the potential of this compound and its analogs in therapeutic applications, particularly in treating parasitic infections and cancer.

Synthesis and Applications

The synthesis of this compound typically involves nucleophilic substitution reactions, where the trifluoromethoxy and trifluoromethyl groups are introduced to a chlorobenzene derivative under controlled conditions. This compound serves as a versatile building block in organic synthesis and has potential applications in developing fluorinated pharmaceuticals.

Eigenschaften

IUPAC Name |

2-chloro-1-(trifluoromethoxy)-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF6O/c9-6-4(7(10,11)12)2-1-3-5(6)16-8(13,14)15/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIEIELIEVKRREV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(F)(F)F)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.